Pyroglutamyl-histidyl-glycine
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Overview
Description
Pyroglutamyl-histidyl-glycine is an endogenous tripeptide that acts as a tissue-specific antimitotic agent. It selectively inhibits the proliferation of colon epithelial cells . This compound has been studied for its potential role in regulating cell proliferation and its implications in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyroglutamyl-histidyl-glycine typically involves the stepwise assembly of the tripeptide chain. The process begins with the protection of the amino groups of the constituent amino acids, followed by their sequential coupling. The final step involves the removal of the protecting groups to yield the desired tripeptide .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The process includes solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support, followed by cleavage and purification .
Chemical Reactions Analysis
Types of Reactions
Pyroglutamyl-histidyl-glycine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the histidyl residue, affecting the peptide’s biological activity.
Reduction: Reduction reactions can alter the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidyl residue can lead to the formation of oxo-histidine derivatives .
Scientific Research Applications
Pyroglutamyl-histidyl-glycine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in regulating cell proliferation and differentiation.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antimitotic properties.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Pyroglutamyl-histidyl-glycine exerts its effects by interacting with specific molecular targets and pathways. It is believed to work through a G protein-coupled receptor (GPCR), similar to other pyroglutamyl-peptides. This interaction leads to the regulation of cyclic AMP (cAMP) levels, which in turn affects cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Thyrotropin-releasing hormone (TRH): A tripeptide with similar structural features.
Cyclo(His-Pro): Another tripeptide with related biological activities.
Uniqueness
Pyroglutamyl-histidyl-glycine is unique due to its tissue-specific antimitotic activity, particularly in colon epithelial cells. This specificity distinguishes it from other similar compounds, making it a valuable tool in studying cell proliferation and potential therapeutic applications .
Properties
CAS No. |
69275-10-1 |
---|---|
Molecular Formula |
C13H17N5O5 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)/t8-,9-/m0/s1 |
InChI Key |
GVCTYSKUHKXJDZ-IUCAKERBSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
sequence |
XXG |
Synonyms |
anorexigenic peptide colon mitosis inhibitor pGlu-His-Gly pGlu-His-Gly-OH Pyr-His-Gly pyro-Glu-His-Gly-OH pyroGlu-His-GlyOH pyroglutamyl-histidyl-glycine Ro 14-61332 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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